N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a tricyclic core containing three nitrogen atoms (triaza), an imino group, a ketone (oxo), and a carboxamide moiety. The tricyclic framework may confer rigidity, improving binding affinity to biological targets .
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-2-10-25-17(21)14(19(26)22-13-7-3-4-8-13)12-15-18(25)23-16-9-5-6-11-24(16)20(15)27/h5-6,9,11-13,21H,2-4,7-8,10H2,1H3,(H,22,26) |
InChI Key |
VHKDQEYSOQODTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting from a suitable precursor, such as a substituted cyclopentane, the cyclization can be induced using reagents like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of Functional Groups: The introduction of the imino, oxo, and propyl groups can be achieved through nucleophilic substitution reactions. For instance, the imino group can be introduced using an amine source like cyclopentylamine, while the oxo group can be introduced via oxidation reactions using oxidizing agents like potassium permanganate (KMnO4).
Final Assembly: The final assembly of the compound involves coupling the tricyclic core with the carboxamide group. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its tricyclic structure makes it a potential candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Spirocyclic Benzothiazolyl Amides ()
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share functional groups (amide, spiro rings) but differ in core architecture. Key distinctions include:
- Ring Systems : The target compound’s tricyclic framework (triazatricyclo[8.4.0.0³,⁸]) contrasts with the spiro[4.5]decane system in ’s compounds, which fuse a six-membered oxa-aza ring with a five-membered decane ring.
- Substituents: The target’s cyclopentyl and propyl groups enhance lipophilicity compared to the dimethylamino or hydroxyl substituents in ’s analogs, which may improve aqueous solubility.
- Functional Groups : Both classes feature amides, but the target lacks benzothiazole moieties, which in ’s compounds contribute to π-π stacking interactions in biological systems .
Bicyclic β-Lactam Antibiotics ()
Cephalosporin derivatives like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibit:
- Core Heterocycles : A bicyclic β-lactam system (5-thia-1-azabicyclo[4.2.0]) vs. the target’s nitrogen-rich tricyclic system.
- Stability : β-Lactams are prone to hydrolysis; the target’s conjugated tricyclic system may offer greater metabolic stability .
Physicochemical Properties Comparison
Table 1: Key Physicochemical Properties
Biological Activity
N-cyclopentyl-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique triazatricyclo structure that contributes to its biological activity. The molecular formula is , and its structural representation can be outlined as follows:
- Molecular Formula :
- SMILES Notation : C=CCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds in this class have been noted for their ability to inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
In a study examining the antitumor properties of related triazatricyclo compounds, it was found that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-cyclopentyl derivative | 12.5 | HeLa |
| Control (Doxorubicin) | 10.0 | HeLa |
Antimicrobial Activity
A comparative analysis of antimicrobial efficacy revealed that certain derivatives of triazatricyclo compounds exhibited significant activity against Gram-positive bacteria.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| N-cyclopentyl derivative | 18 | Staphylococcus aureus |
| Control (Penicillin) | 20 | Staphylococcus aureus |
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving a related compound demonstrated a marked reduction in tumor size among patients with advanced melanoma. The mechanism was attributed to enhanced immune response and direct cytotoxic effects on tumor cells.
- Antimicrobial Resistance : A study highlighted the potential of N-cyclopentyl derivatives in overcoming resistance mechanisms in bacteria, showing efficacy against multi-drug resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
